![molecular formula C20H23N3O B246486 N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of lymphoma and other hematologic malignancies.
Wirkmechanismus
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine works by binding to the active site of BTK and preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of cancer cells. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to inhibit other kinases that are involved in B-cell receptor signaling, such as AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to induce apoptosis (programmed cell death) in lymphoma cells and to inhibit their proliferation. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is its specificity for BTK and other kinases involved in B-cell receptor signaling. This makes it a potentially effective therapy for lymphoma and other hematologic malignancies that are driven by this pathway. However, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine may have limitations in other types of cancer where BTK is not a key driver of tumor growth.
Zukünftige Richtungen
There are several potential future directions for the development of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted agents or immunotherapies, such as checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms that may arise during treatment. Finally, there is also interest in exploring the use of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a promising small molecule inhibitor that has shown efficacy in preclinical models of lymphoma and other hematologic malignancies. Its specificity for BTK and other kinases involved in B-cell receptor signaling make it a potentially effective therapy for these types of cancers. Future studies will continue to explore the potential of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine involves several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the vinyl group, and the addition of the tert-butylamine moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been extensively studied in preclinical models of lymphoma and other hematologic malignancies. These studies have shown that N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a potent inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. In particular, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling in lymphoma cells.
Eigenschaften
Molekularformel |
C20H23N3O |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-tert-butyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)22-19-16(21-18-11-7-8-14-23(18)19)13-12-15-9-5-6-10-17(15)24-4/h5-14,22H,1-4H3/b13-12+ |
InChI-Schlüssel |
BKKUMZMZKHZEOF-OUKQBFOZSA-N |
Isomerische SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)/C=C/C3=CC=CC=C3OC |
SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC |
Kanonische SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



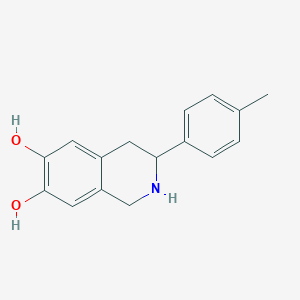
![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
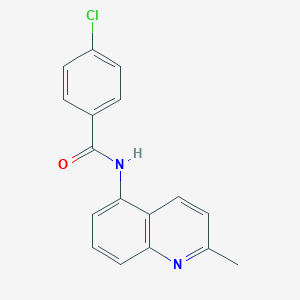
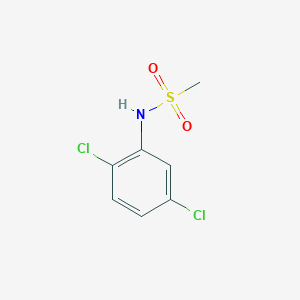
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
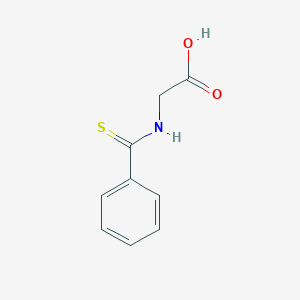
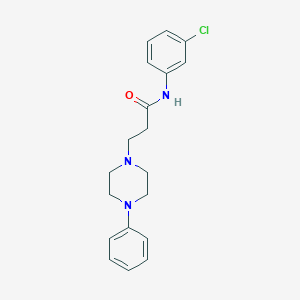
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)